Fmoc-N-Pbf-L-HomoArginine is classified as a protected amino acid derivative. Specifically, it is a derivative of homoarginine, which is an analog of arginine. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which enhances its stability during synthesis processes. The chemical formula for this compound is with a molecular weight of approximately 662.8 g/mol .
The synthesis of Fmoc-N-Pbf-L-HomoArginine typically employs solid-phase peptide synthesis (SPPS). In SPPS, the amino acid is attached to a solid support resin, allowing for sequential addition of amino acids to form peptides.
This method allows for high purity and yield of the desired compound.
The molecular structure of Fmoc-N-Pbf-L-HomoArginine consists of several key components:
The structural characteristics contribute to its solubility and reactivity profile during peptide synthesis .
Fmoc-N-Pbf-L-HomoArginine participates in various chemical reactions typical of amino acids and peptides:
These reactions are crucial for constructing complex peptide structures in research applications.
The mechanism of action for compounds containing homoarginine typically involves their interaction with biological receptors or enzymes. For instance:
This mechanism is particularly relevant in drug design where prolonged efficacy is desired.
Key physical and chemical properties of Fmoc-N-Pbf-L-HomoArginine include:
These properties are essential for handling and application in laboratory settings.
Fmoc-N-Pbf-L-HomoArginine finds numerous applications in scientific research:
The 9-fluorenylmethoxycarbonyl (Fmoc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups form a critical orthogonal protection pair for synthesizing homoarginine-containing peptides. Fmoc safeguards the α-amino group during chain elongation and is cleaved under basic conditions (typically 20–30% piperidine in dimethylformamide), while Pbf protects the guanidino side chain of homoarginine and requires strong acids like trifluoroacetic acid for removal [1] [3]. This orthogonality prevents premature deprotection during iterative synthesis cycles.
Deprotection kinetics reveal that Fmoc removal from homoarginine derivatives follows pseudo-first-order kinetics, with complete cleavage achievable within 3–7 minutes using piperidine, 4-methylpiperidine, or piperazine (20% v/v in dimethylformamide) [3]. The Pbf group exhibits high stability under these basic conditions (<0.1% deprotection after 30 minutes), enabling its retention during chain assembly [6]. However, the bulky Pbf group can hinder coupling efficiency in homoarginine-rich sequences due to steric constraints, necessitating extended coupling times or elevated temperatures [8].
Table 1: Comparative Deprotection Efficiency of Fmoc Removal Reagents
Reagent | Concentration | Time (min) | Fmoc Removal Efficiency (%) | Lactam Formation (%) |
---|---|---|---|---|
Piperidine | 20% v/v | 3 | >99.5 | <0.5 |
4-Methylpiperidine | 20% v/v | 5 | 98.8 | 0.3 |
Piperazine | 0.5 M | 7 | 97.2 | 1.1 |
A critical side reaction involves δ-lactam formation from the Pbf-protected homoarginine side chain during Fmoc deprotection. This intramolecular cyclization occurs when the ω-guanidino nitrogen attacks the activated α-carbonyl group, leading to truncated sequences [6] [8]. Kinetic studies show lactamization accelerates above 25°C and correlates with peptide chain hydrophobicity. Mitigation strategies include:
β³-Homoarginine introduces a methylene spacer between the α-carbon and guanidino group, extending the side chain length by 1.26 Å compared to canonical arginine. This structural modification enhances conformational flexibility in peptide scaffolds designed for protein binding or enzymatic activity modulation [4] [7]. When incorporated into β-hairpin structures, homoarginine stabilizes turn formations by 1.8 kcal/mol versus arginine due to reduced electrostatic repulsion between adjacent guanidino groups [7].
Solid-phase synthesis protocols for β-homoarginine-containing peptides require tailored resin selection. Trityl chloride resin enables mild cleavage (1% trifluoroacetic acid in dichloromethane), minimizing Pbf deprotection during peptide-resin cleavage [7]. This contrasts with Wang or Rink amide resins that require >90% trifluoroacetic acid, risking partial Pbf removal and guanidine functionalization. Comparative studies show trityl resins reduce aspartimide formation by 72% in acidic sequences containing homoarginine [7].
Table 2: Structural Impact of Homoarginine vs. Arginine in Model Peptides
Parameter | Canonical Arginine | β³-Homoarginine | Change |
---|---|---|---|
Side chain length | 6.1 Å | 7.4 Å | +21.3% |
pKa (guanidino group) | 12.48 ± 0.15 | 11.92 ± 0.18 | -0.56 |
Helical propensity | 1.07 | 0.89 | -16.8% |
Hydrogen bond strength | -7.2 kcal/mol | -6.8 kcal/mol | +5.6% |
The altered pKa of homoarginine's guanidino group (11.92 vs. 12.48 for arginine) modifies peptide charge distribution, enhancing cell penetration in physiological environments [4]. In collagen-mimetic peptides, triple-helix stability increases by 14°C per homoarginine substitution due to optimized interchain salt bridges [4]. However, β-sheet propensity decreases by 22% in amyloidogenic sequences, demonstrating context-dependent effects on secondary structure [8].
Coupling Fmoc-N-Pbf-L-homoarginine presents steric challenges due to the Pbf group's molecular volume (312 ų). Standard coupling protocols achieve <85% efficiency in model decapeptides, resulting in deletion sequences [6] [8]. Optimization requires addressing three factors: solvent polarity, activation method, and temperature.
N-butylpyrrolidinone replaces dimethylformamide as the preferred solvent, reducing viscosity by 38% while maintaining polarity. This enhances resin penetration, improving homoarginine coupling yields to 93.5% at 45°C [6]. Stepwise in situ activation is critical:
Table 3: Coupling Efficiency Optimization for Fmoc-N-Pbf-L-HomoArginine
Condition | Solvent | Temperature (°C) | Coupling Yield (%) | Epimerization (%) |
---|---|---|---|---|
HATU/DIPEA | Dimethylformamide | 25 | 84.7 | 0.8 |
DIC/OxymaPure | Dimethylformamide | 45 | 91.2 | 1.3 |
DIC/OxymaPure (stepwise) | N-butylpyrrolidinone | 45 | 98.5 | 0.9 |
PyBOP/N-methylmorpholine | Dimethylformamide | 50 | 89.6 | 2.1 |
Microwave-assisted synthesis (50 W, 50°C) reduces coupling time from 60 to 8 minutes with 0.4% racemization, verified by chiral HPLC [8]. For sequences with multiple consecutive homoarginines, pseudoproline dipeptide inserts disrupt aggregation, improving crude purity from 65% to 88% [4]. After chain assembly, simultaneous deprotection and cleavage using trifluoroacetic acid:triisopropylsilane:water:phenol (88:5:5:2) achieves >98% Pbf removal without tert-butylation side products. The inclusion of phenol scavenges reactive dibenzofulvene adducts, preventing guanidine modification [7].
Coupling monitoring via chloranil/acetaldehyde tests shows distinct color transitions for free homoarginine amino groups (grey-blue vs. green for arginine), enabling real-time reaction optimization [7]. Quantitative ninhydrin assays confirm >99% completion before chain elongation, essential for synthesizing long (>30-mer) homoarginine-rich peptides like histone mimics [8].
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